The compound 4-Isobutylmorpholine, while not directly mentioned in the provided papers, is related to the broader class of compounds known as isoquinolines and their derivatives. Isoquinolines are a group of compounds that have been extensively studied due to their diverse range of biological activities. The papers provided offer insights into the physiological effects of certain isoquinoline derivatives and their potential applications in medical and pharmacological fields.
The first paper discusses the physiological actions of various tetrahydroisoquinolines, particularly focusing on their effects on blood pressure, respiration, and smooth muscle1. It was found that secondary amines in these compounds are associated with pressor activity, which increases blood pressure, while tertiary amines are linked to depressor activity, which decreases blood pressure. The presence of hydroxy groups enhances pressor action, whereas methoxy and ethoxy groups diminish it. Notably, N-methyl tetrahydroisoquinoline can block the action of epinephrine on the motor ends of the sympathetic nervous system without affecting inhibitor endings. This suggests a nuanced interaction with the autonomic nervous system, where specific structural changes in the molecule can lead to significant changes in physiological responses.
The second paper introduces a novel class of phosphodiesterase 5 (PDE5) inhibitors, which are 4-aryl-1-isoquinolinone derivatives2. These compounds were designed by comparing the structure of cyclic guanosine monophosphate (cGMP) and a previously reported lignan. One of the derivatives, compound 36a, showed potent PDE5 inhibitory activity with high selectivity over other phosphodiesterase isozymes. This selectivity is crucial for therapeutic applications, as it minimizes potential side effects due to off-target interactions. The compound also demonstrated a potent relaxant effect on isolated rabbit corpus cavernosum, indicating its potential use in treating erectile dysfunction.
The research on tetrahydroisoquinolines indicates potential applications in cardiovascular medicine due to their influence on blood pressure1. The ability to modulate blood pressure through selective activation or inhibition of specific amines could lead to new treatments for hypertension or hypotension. Additionally, the observed effects on smooth muscle suggest possible uses in conditions involving smooth muscle dysfunction, such as asthma or irritable bowel syndrome.
The development of selective PDE5 inhibitors has significant implications for urology, particularly in the treatment of erectile dysfunction2. The high potency and selectivity of compound 36a make it a promising candidate for further development as a therapeutic agent. The ability to relax smooth muscle in the corpus cavernosum is the primary mechanism by which current erectile dysfunction treatments, such as sildenafil (Viagra), operate. Thus, the research on 4-aryl-1-isoquinolinone derivatives could lead to new, more effective treatments with fewer side effects.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6